Enpatoran is derived from research focused on developing selective antagonists for TLR7 and TLR8, which are critical in mediating inflammatory responses. The compound has been synthesized and characterized in various studies, highlighting its specificity and potency against these receptors. Its classification falls under small-molecule immunomodulators, with a chemical structure that allows it to interact selectively with TLR7 while sparing TLR8 and other Toll-like receptors.
The synthesis of Enpatoran involves several key steps:
Technical details regarding the specific reaction conditions (temperature, solvent systems) are typically proprietary but involve standard organic synthesis protocols.
Enpatoran has a complex molecular structure characterized by:
The three-dimensional structure can be modeled using computational chemistry software, allowing visualization of the binding interactions with the TLR7 receptor.
Enpatoran primarily functions as an antagonist in biological systems:
Technical details of these interactions often involve kinetic studies to determine IC₅₀ values, which quantify the concentration needed to inhibit 50% of the receptor activity.
The mechanism by which Enpatoran exerts its effects involves:
Data supporting this mechanism includes IC₅₀ values demonstrating high potency (e.g., 4 nM against human PBMCs) and competitive binding assays confirming its antagonistic properties.
Relevant analyses often include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to confirm purity and structural integrity.
Enpatoran has potential applications in various fields:
Enpatoran (chemical formula: C₁₆H₁₅F₃N₄; molecular weight: 320.32 g/mol) is a quinoline-derivative small molecule that functions as a potent and selective dual antagonist of Toll-like receptors 7 and 8 (TLR7/8) [5] [7]. Structural studies reveal that enpatoran binds within the dimerization interface of TLR8, stabilizing the receptor in an inactive "resting state" conformation [5] [9]. This binding occurs at a hydrophobic pocket formed by leucine-rich repeat (LRR) modules, specifically involving LRR14-LRR20, which prevents the structural rearrangements required for receptor activation [6] [9]. Cryo-electron microscopy (cryo-EM) analyses demonstrate that enpatoran binding locks the TLR8 homodimer in a symmetrical "m-shaped" configuration, sterically hindering ligand access to the ssRNA-binding site on the concave surface [5] [9]. While high-resolution structural data for TLR7-enpatoran complexes remains limited, biochemical evidence suggests a similar mechanism of action due to the high structural homology between TLR7 and TLR8 ligand-binding domains [5] [6].
Key Structural Interactions:
Table 1: Structural Features of Enpatoran-TLR8 Interaction
Interaction Site | Functional Domain | Conformational Effect |
---|---|---|
LRR14-LRR20 interface | Dimerization interface | Stabilizes inactive "m-shaped" homodimer |
Z-loop (LRR14-LRR15) | Proteolytic cleavage site | Prevents dimer reorganization |
Hydrophobic pocket (Phe405) | Ligand-binding pocket | Blocks ssRNA/agonist access |
Cys98-Cys475 | Structural stability | Maintains restrained receptor dynamics |
Enpatoran exhibits nanomolar potency against human TLR7 (IC₅₀: 40–100 nM) and TLR8 (IC₅₀: 60–150 nM), with minimal activity against other endosomal TLRs (TLR3, TLR9) or cell-surface TLRs [5] [6]. This selectivity was confirmed using HEK-Blue reporter cell lines overexpressing individual TLRs, where enpatoran inhibited R848 (TLR7/8 agonist)-induced NF-κB activation by >90% at 1 μM, while showing no inhibition of TLR3 (poly(I:C)-activated) or TLR9 (ODN 2006-activated) signaling [5]. Notably, enpatoran demonstrates species-specific activity: it effectively inhibits mouse TLR7 but not mouse TLR8 due to sequence divergence in the ligand-binding pocket [5] [6].
The compound antagonizes both major downstream pathways of TLR7/8:
Table 2: Enpatoran Selectivity Profile Across TLR Subtypes
TLR Subtype | Agonist Used | Enpatoran IC₅₀ | Max Inhibition at 1 μM |
---|---|---|---|
hTLR7 | R848 (100 ng/mL) | 40–100 nM | >95% |
hTLR8 | TL8-506 (100 ng/mL) | 60–150 nM | >90% |
mTLR7 | R848 (300 ng/mL) | 50–120 nM | >90% |
mTLR8 | TL8-506 (3 µg/mL) | >10 μM | <10% |
hTLR3 | Poly(I:C) (50 ng/mL) | >10 μM | <5% |
hTLR9 | ODN 2006 (500 ng/mL) | >10 μM | <5% |
Enpatoran disrupts TLR7/8 signaling cascades by inhibiting the assembly of the myddosome complex, which consists of MyD88, IRAK4, and IRAK1 [6] [10]. This blockade prevents the phosphorylation-dependent activation of IRAK1, abrogating its interaction with TRAF6 [6] [10]. Consequently, two critical downstream pathways are suppressed:
NF-κB Pathway Suppression:
IRF7 Pathway Suppression:
In primary cells from systemic lupus erythematosus (SLE) patients, enpatoran (1 μM) reduces R848-induced production of pro-inflammatory cytokines by 70–90% (TNF-α, IL-6) and IFN-α by 60–80% [4] [8]. Population pharmacokinetic/pharmacodynamic (PopPK/PD) modeling using phase I data demonstrates that enpatoran concentrations >15.5 ng/mL maintain >90% inhibition of IL-6 secretion, while >22.1 ng/mL achieves >90% IFN-α inhibition over 24 hours [1].
Table 3: Enpatoran Effects on Downstream Signaling Molecules
Downstream Target | Effect of Enpatoran | Functional Consequence |
---|---|---|
MyD88-IRAK4 Complex | Prevents IRAK1 recruitment | Myddosome assembly failure |
TAK1 | Reduces K63-linked ubiquitination by >70% | NF-κB/MAPK pathway inhibition |
IKKβ | Decreases phosphorylation by 85–95% | IκBα stabilization, NF-κB nuclear exclusion |
IRF7 | Blocks phosphorylation and nuclear translocation | 60–90% reduction in IFN-α production |
ISG Expression | Suppresses MX1, IFIT1, OAS1 transcription | Attenuation of interferon signature |
The differential inhibition of cytokine pathways is clinically significant: enpatoran more potently suppresses IL-6 (IC₅₀: 1.2 ng/mL) than IFN-α (IC₅₀: 8.3 ng/mL), enabling selective modulation of hyperinflammation while preserving partial antiviral immunity [1] [8]. This pharmacological profile positions enpatoran as a promising candidate for diseases driven by dysregulated endosomal TLR signaling, including lupus and cytokine storm syndromes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1